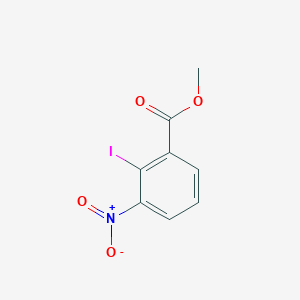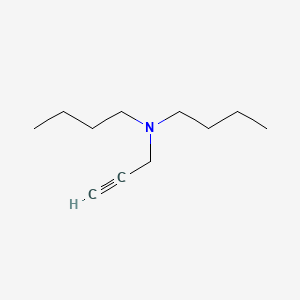
3-Dibutylamino-1-propyne
説明
3-Dibutylamino-1-propyne is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.2911 .
Molecular Structure Analysis
The IUPAC Standard InChI for 3-Dibutylamino-1-propyne is InChI=1S/C11H21N/c1-4-7-10-12(9-6-3)11-8-5-2/h3H,4-5,7-11H2,1-2H3 . This indicates that the molecule consists of a propyne group attached to a dibutylamino group .
Physical And Chemical Properties Analysis
3-Dibutylamino-1-propyne has a density of 0.8±0.1 g/cm³ . Its boiling point is 224.4±13.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.1±3.0 kJ/mol . The flash point is 81.4±16.7 °C . The index of refraction is 1.455 . The molar refractivity is 54.6±0.3 cm³ .
科学的研究の応用
Enzymatic Inhibition and Interaction
3-Dimethylamino-1-propyne has been studied for its ability to irreversibly inactivate mitochondrial monoamine oxidase from bovine liver. This interaction results in significant changes in the enzyme's spectral properties, indicating the formation of a covalent adduct between the inhibitor and the flavine moiety of the enzyme. The structural analysis of this adduct suggests it is a N-5 substituted dihydroflavine, providing insights into enzyme-inhibitor interactions at the molecular level (Maycock et al., 1976).
Synthesis and Material Applications
Recent advances in Glaser coupling, a process used for the synthesis of symmetrical 1,3-diynes from terminal alkynes, have been documented. These diynes are important for constructing complex molecules and have applications in making polymers, biologically active molecules, supramolecular materials, and light-harvesting systems. The review highlights greener protocols and novel synthetic routes for the efficient synthesis of these compounds, indicating the relevance of such reactions in sustainable chemistry and materials science (Sindhu & Anilkumar, 2014).
Catalytic Reactions and Organic Synthesis
Research into the palladium-catalyzed coupling reactions of functionalized styryl bromides with 1-propenyltributyltin has shown the production of 1,3-dienes and 1,3-enynes under specific conditions. These findings contribute to the understanding of catalytic mechanisms and provide routes for the synthesis of structurally diverse organic compounds, which can have various applications in chemical synthesis and material science (Zapata & Ruíz, 1994).
Safety And Hazards
3-Dibutylamino-1-propyne is a combustible liquid that causes skin and eye irritation . It is recommended to wear suitable protective equipment, prevent the generation of vapour or mist, keep away from flames and hot surfaces, take measures to prevent the build-up of electrostatic charge, and use explosion-proof equipment . After handling, it is advised to wash hands and face thoroughly .
将来の方向性
A paper titled “Evaluation of 3-Dibutylamino-Propylamine Aqueous Solution for Co2 Capture: Promoting the Energy-Saving Regeneration Through Self-Extraction Regulation” discusses the potential use of 3-Dibutylamino-1-propyne in CO2 capture . The paper suggests that the compound could be used to promote energy-saving regeneration through a self-extraction regulation mechanism . This indicates potential future directions for the use of 3-Dibutylamino-1-propyne in environmental applications .
特性
IUPAC Name |
N-butyl-N-prop-2-ynylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-7-10-12(9-6-3)11-8-5-2/h3H,4-5,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEBRELWTGWYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212754 | |
| Record name | 3-Dibutylamino-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dibutylamino-1-propyne | |
CAS RN |
6336-58-9 | |
| Record name | 3-Dibutylamino-1-propyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6336-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Dibutylamino-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Dibutylamino-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



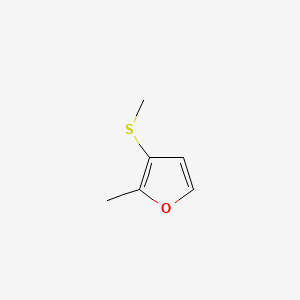
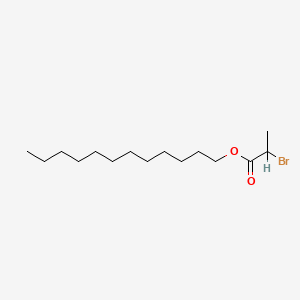
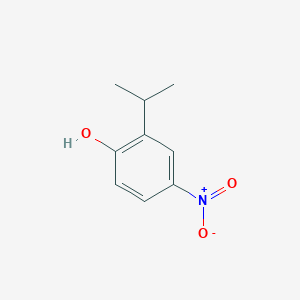

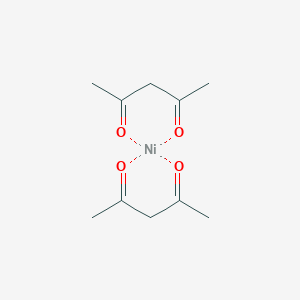
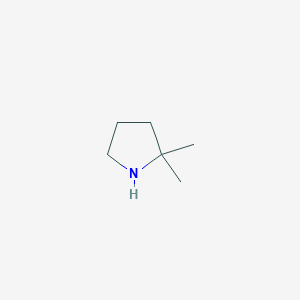
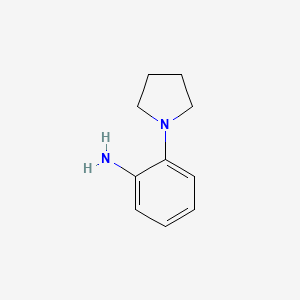

![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)
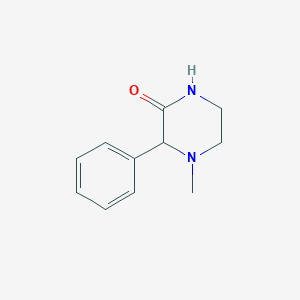
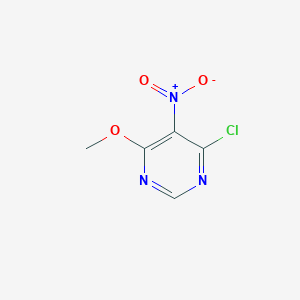
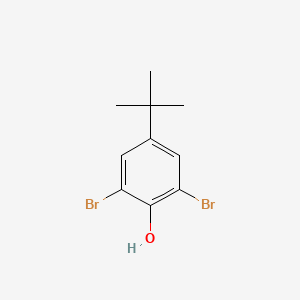
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
